Iodoacetamidoeosin

Vue d'ensemble

Description

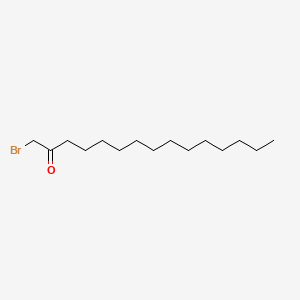

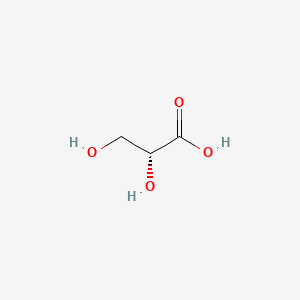

Iodoacetamide (IAA) is an organic compound with the chemical formula ICH2CONH2 . It’s an alkylating agent used for peptide mapping purposes . Its actions are similar to those of iodoacetate . It is commonly used to bind covalently with the thiol group of cysteine so the protein cannot form disulfide bonds .

Molecular Structure Analysis

The molecular structure of Iodoacetamide is available in various databases . It’s important to note that the structure of a molecule can greatly influence its physical and chemical properties.

Chemical Reactions Analysis

Iodoacetamide has been used in various chemical reactions. For instance, it’s used in the functionalization of oligonucleotides . It’s also involved in redox processes .

Physical And Chemical Properties Analysis

Iodoacetamide is a white crystalline substance . Its physical and chemical properties are influenced by its molecular structure .

Applications De Recherche Scientifique

Proteomics Research

Iodoacetamide is prominently used in proteomics, particularly for alkylation of cysteine during sample preparation. It's a critical reagent, though alternative agents like 2-chloroacetamide have been suggested for reducing off-target alkylation effects. However, these alternatives also have their drawbacks, such as inducing methionine oxidation and affecting other post-translational modifications ((Hains & Robinson, 2017)).

Drinking Water Disinfection Byproducts

Iodoacetic acid (IA), a byproduct of water disinfection, is significantly toxic and mutagenic, particularly in comparison to its chlorinated and brominated counterparts. Its presence in chloraminated drinking waters, especially those with high bromide and iodide, poses a serious environmental and health risk. IA is recognized as one of the most toxic drinking water contaminants, highlighting the importance of monitoring and managing these byproducts in water supplies ((Plewa et al., 2004)).

Glycopeptide Analysis in Biochemistry

In the context of glycopeptide analysis, iodoacetamide's role as an alkylation reagent is crucial. It's widely used for alkylating free sulfhydryls in proteomic experiments, but both incomplete derivatization and overalkylation can lead to misassignments in glycoform analysis. This emphasizes the importance of precise control in its use to avoid misinterpretation of results ((Darula & Medzihradszky, 2015)).

Impact on Cellular Metabolism

Iodoacetamide and iodoacetate, both used to inhibit glycolysis, have distinct impacts on cellular glutathione metabolism and glycolysis in astrocytes. Iodoacetamide, in particular, depletes cellular glutathione content more efficiently, illustrating its significant influence on cellular metabolism and highlighting its utility in biochemical research ((Schmidt & Dringen, 2009)).

Radiotherapy Research

In radiotherapy research, iodoacetamide has been studied for its radiosensitizing effects. For instance, its use in treating a C3H mouse mammary carcinoma indicated that it sensitizes hypoxic tumor cells, akin to atmospheric oxygen, thereby enhancing the effectiveness of radiotherapy ((Urano, Tanaka, & Hayashi, 1973)).

Safety And Hazards

Propriétés

IUPAC Name |

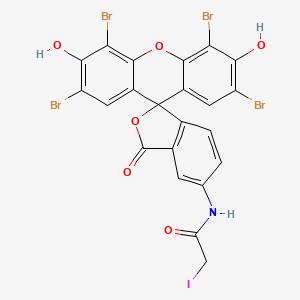

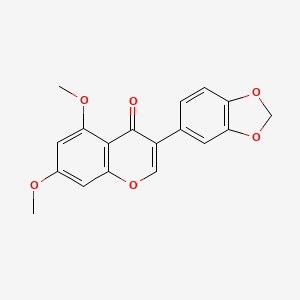

2-iodo-N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10Br4INO6/c23-12-4-10-19(15(25)17(12)30)33-20-11(5-13(24)18(31)16(20)26)22(10)9-2-1-7(28-14(29)6-27)3-8(9)21(32)34-22/h1-5,30-31H,6H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEVMXQIEZQIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10Br4INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219570 | |

| Record name | Iodoacetamidoeosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodoacetamidoeosin | |

CAS RN |

69414-31-9 | |

| Record name | Iodoacetamidoeosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoacetamidoeosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)

![1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione](/img/structure/B1210779.png)

![3-Amino-4-(4-chlorophenyl)-6-cyclopropyl-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1210780.png)